(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE
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Overview
Description
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a benzodioxole ring and a furan ring connected by a propenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the reaction of benzodioxole derivatives with furan derivatives under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:
Reagents: Benzodioxole, furan, and a base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of the benzodioxole and furan rings. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-12(5-4-11-2-1-7-16-11)10-3-6-13-14(8-10)18-9-17-13/h1-8H,9H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCAYRBFZSWGFX-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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